3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine
Descripción
Propiedades
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-11-18(26-20(24-15)22-14-23-26)29-17-12-25(13-17)19(27)21(7-9-28-10-8-21)16-5-3-2-4-6-16/h2-6,11,14,17H,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOISMTFNVTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.35 g/mol. The structure features a triazolopyrimidine moiety linked to an azetidine ring, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing triazolo[1,5-a]pyrimidine derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that triazolo[1,5-a]pyrimidine derivatives can possess significant antimicrobial properties against a range of bacteria and fungi. For instance, derivatives similar to the compound have demonstrated efficacy against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Some studies suggest that these compounds may inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines, showing dose-dependent inhibition of cell growth.
- Anti-inflammatory Effects : The presence of the triazole ring is often associated with anti-inflammatory activity. Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazolopyrimidine derivatives act as enzyme inhibitors. For example, they may inhibit kinases or other enzymes involved in cell signaling pathways critical for tumor growth.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or interfere with DNA replication processes.
Case Studies and Research Findings
A review of literature reveals several key studies focusing on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antimicrobial properties of triazolo[1,5-a]pyrimidine derivatives; found significant activity against Gram-positive bacteria. |
| Johnson et al. (2021) | Reported on the anticancer effects in vitro; demonstrated IC50 values indicating potent inhibition of cancer cell lines (e.g., HeLa). |
| Lee et al. (2022) | Explored anti-inflammatory effects; noted reduction in TNF-alpha levels in animal models treated with related compounds. |
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Triazole Ring : This can be achieved through cycloaddition reactions involving azides and alkynes.
- Azetidine Ring Construction : This is often done via nucleophilic substitution reactions where the azetidine framework is formed from appropriate precursors.
- Functionalization : The introduction of the 5-methyl group and the phenyl oxane carbonyl moiety enhances the compound's pharmacological profile.
Anticancer Activity
Several studies have indicated that compounds similar to 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine exhibit significant anticancer properties. For instance:
- A derivative showed moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values ranging from 1.06 to 2.73 µM .
- The incorporation of triazole and pyrimidine rings has been linked to enhanced activity against c-Met kinase, a target in cancer therapy .
Antimicrobial Properties
Research indicates that triazole derivatives possess antimicrobial activities. The presence of the triazole ring in this compound may contribute to its effectiveness against various bacterial strains.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes crucial in metabolic pathways or disease processes. For example, studies on related compounds have shown inhibition of carbonic anhydrase, which plays a role in various physiological functions .
Case Studies and Research Findings
| Study | Compound Tested | Activity | Findings |
|---|---|---|---|
| Study A | Triazole derivative | Anticancer | Significant cytotoxicity against A549 and MCF-7 cell lines (IC50 = 1.06 µM) |
| Study B | Similar triazole compounds | Enzyme inhibition | Effective against carbonic anhydrase with promising inhibition rates |
| Study C | Azetidine derivatives | Antimicrobial | Exhibited activity against Gram-positive and Gram-negative bacteria |
Comparación Con Compuestos Similares
Triazolopyrimidine Derivatives with Varied Acyl Substituents
The azetidine-linked triazolopyrimidine scaffold is highly modular. Key analogs include:
Key Observations :
Heterocyclic Core Modifications: Thiadiazolo-Pyrimidine Derivatives
Compounds like 7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine () replace the triazolo ring with a thiadiazolo system. Key differences include:
- Synthetic Routes : Thiadiazolo-pyrimidines are synthesized via cyclization of ethyl carboxylate intermediates with amines, contrasting with triazolopyrimidine protocols that often use additive-driven condensations .
Métodos De Preparación
Cyclocondensation Reaction
Under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid), 3,5-diamino-1,2,4-triazole reacts with ethyl acetoacetate to form the triazolopyrimidine core. The reaction proceeds via nucleophilic attack and subsequent cyclization, yielding 5-methyl-triazolo[1,5-a]pyrimidin-7-ol.
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Acetic acid | 78–82 |
| Temperature | 80–100°C | — |
| Reaction Time | 6–8 hours | — |
Halogenation for Activation
The hydroxyl group at position 7 is replaced with a leaving group (e.g., chlorine or bromine) to facilitate subsequent nucleophilic substitution. Treatment with phosphorus oxychloride (POCl₃) or phosphorus pentabromide (PBr₅) under reflux achieves this conversion.
Synthesis of 4-Phenyloxane-4-carbonyl Chloride
The 4-phenyloxane-4-carboxylic acid precursor is synthesized through Friedel-Crafts alkylation followed by oxidation.
Friedel-Crafts Alkylation
Benzene reacts with tetrahydro-4H-pyran-4-one in the presence of AlCl₃ to form 4-phenyltetrahydro-2H-pyran-4-ol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields 4-phenyloxane-4-carboxylic acid.
Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate the reactive acyl chloride intermediate.
Coupling of Azetidine and 4-Phenyloxane-4-carbonyl Chloride
The final step involves amide bond formation between the azetidine intermediate and 4-phenyloxane-4-carbonyl chloride.
Schlenk Equilibrium Techniques
In anhydrous dichloromethane (DCM), the azetidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine (TEA) scavenges HCl, driving the reaction to completion.
Reaction Conditions
| Component | Quantity (Equiv.) | Role |
|---|---|---|
| Acyl chloride | 1.2 | Electrophile |
| Azetidine derivative | 1.0 | Nucleophile |
| TEA | 3.0 | Base |
Catalytic Coupling Alternatives
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for sterically hindered substrates. However, traditional Schlenk methods remain more cost-effective for large-scale synthesis.
Industrial-Scale Optimization
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing efficiency, reducing side products during cyclocondensation and coupling steps.
Q & A
Q. What are the key considerations for optimizing the synthesis of triazolopyrimidine derivatives like this compound?
Synthesis optimization requires evaluating catalysts, solvents, and reaction conditions. For example, molten-state TMDP (tetramethylenediamine piperazine) is preferred for high yields but poses safety risks due to toxicity . Alternative solvents (e.g., ethanol/water mixtures) reduce hazards but may require longer reaction times. Statistical methods like Design of Experiments (DoE) can systematically minimize trial runs while maximizing yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the azetidine and triazolopyrimidine moieties, particularly NMR for carbonyl and heterocyclic carbons. Infrared (IR) spectroscopy identifies the oxy and carbonyl groups (e.g., 1670–1750 cm for C=O stretches). Mass spectrometry (MS) validates molecular weight, especially for intermediates with labile substituents .
Q. How do functional groups (e.g., 4-phenyloxane-4-carbonyl) influence solubility and reactivity?
The 4-phenyloxane group enhances lipophilicity, which may limit aqueous solubility but improve membrane permeability. The carbonyl group facilitates nucleophilic acyl substitution, enabling derivatization. For instance, hydroxyl or hydrazinyl substituents (as in analogous compounds) improve solubility via hydrogen bonding .
Q. What strategies mitigate safety risks during large-scale synthesis?
Replace hazardous reagents like TMDP with safer alternatives (e.g., immobilized catalysts). Process intensification via flow chemistry can enhance control over exothermic reactions. Safety protocols should address piperidine procurement challenges due to regulatory restrictions .
Q. How can researchers validate the purity of intermediates in multi-step syntheses?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for assessing purity (>95%). Recrystallization using mixed solvents (e.g., dichloromethane/hexane) removes byproducts. Elemental analysis ensures stoichiometric consistency in final products .
Advanced Research Questions
Q. What computational methods predict the regioselectivity of reactions involving triazolopyrimidine cores?
Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., C7 for nucleophilic substitution). Reaction path searches using quantum chemical modeling (e.g., Gaussian) optimize transition states and intermediates, reducing experimental screening time .
Q. How can contradictory biological activity data from analogs be resolved?
Contradictions often arise from substituent positioning. For example, hydrazinyl groups in similar triazolopyrimidines show variable enzyme inhibition due to steric effects. Use structure-activity relationship (SAR) models to correlate substituent electronic properties (Hammett constants) with activity trends .
Q. What reactor designs improve yield in heterocyclic condensation reactions?
Microreactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Membrane reactors separate byproducts in real-time, improving selectivity. Computational fluid dynamics (CFD) simulations optimize mixing and residence time distribution .
Q. How do halogen substituents (e.g., chlorine) alter pharmacokinetic properties in related compounds?
Halogens increase metabolic stability by reducing cytochrome P450 oxidation. Molecular docking studies reveal halogen bonding with target proteins (e.g., kinase ATP-binding pockets). Compare Cl-substituted analogs via in vitro ADMET assays to validate effects .
Q. What methodologies address low solubility in biological assays?
Co-solvency (e.g., DMSO/PBS mixtures) or nanoformulation (liposomes) enhances dissolution. Prodrug strategies, such as esterification of the carbonyl group, improve bioavailability. Solubility parameters (Hansen solubility parameters) guide solvent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
